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molecular formula C18H16O2 B6644974 2-Methoxy-6-(3-methoxyphenyl)naphthalene

2-Methoxy-6-(3-methoxyphenyl)naphthalene

Cat. No. B6644974
M. Wt: 264.3 g/mol
InChI Key: XXDSJAMLQLDCBU-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

The title compound was prepared by reacting 6-methoxy-2-bromonaphthalene (3.09 g, 13.0 mmol) with 3-methoxyphenylboronic acid (2.18 g, 14.3 mmol according to method A to yield 1.18 g (34%) of a white solid: mp 80° C.; 1H NMR (CDCl3): δ 3.88 (3H, s), 3.92(3H, s), 6.90 (1H, dd, J=2.17 Hz, J=7.76 Hz), 7.14-7.18 (2H, m), 7.22-7.24 (1H, m), 7.28 (1H, d, J=7.45 Hz), 7.36-7.39, (1H, m), 7.70 (1H, dd, J=1.86 Hz, J=8.70 Hz), 7.77-7.80 (2H, m), 7.96 (1H, d, J=1.24 Hz); MS (ESI) m/z 265 (M+H)+.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8](Br)[CH:7]=[CH:6]2.[CH3:14][O:15][C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:20]3[CH:19]=[CH:18][CH:17]=[C:16]([O:15][CH3:14])[CH:21]=3)[CH:9]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
3.09 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=CC=C(C=C2C=C1)C1=CC(=CC=C1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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